molecular formula C22H18F2N2O4S B11679893 Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11679893
M. Wt: 444.5 g/mol
InChI Key: TYABGHLSJFZJSY-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of fluorophenyl groups, which are known for their electron-withdrawing properties, making the compound potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a Friedel-Crafts acylation reaction, where fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carbamoylation and Esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl groups enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The thiophene ring can interact with biological membranes, affecting their fluidity and function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(2-chlorophenyl)carbamoyl]-2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
  • Ethyl 5-[(2-bromophenyl)carbamoyl]-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its electronic properties and reactivity. Fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

Properties

Molecular Formula

C22H18F2N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H18F2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-16-11-7-6-10-15(16)24)31-21(17)26-19(27)13-8-4-5-9-14(13)23/h4-11H,3H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

TYABGHLSJFZJSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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